Permethrin

Description

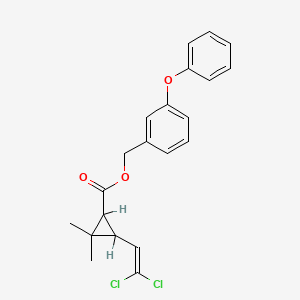

This compound is a cyclopropanecarboxylate ester in which the esterifying alcohol is 3-phenoxybenzyl alcohol and the cyclopropane ring is substituted with a 2,2-dichlorovinyl group and with gem-dimethyl groups. It has a role as a pyrethroid ester insecticide, a pyrethroid ester acaricide, an agrochemical, an ectoparasiticide and a scabicide. It is a member of cyclopropanes and a cyclopropanecarboxylate ester. It is functionally related to a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

A pyrethroid insecticide commonly used in the treatment of lice infestations and scabies. It is a yellow to light orange-brown, low melt-ing solid or viscous liquid.

This compound is a Pyrethroid.

This compound is a synthetic pyrethroid and neurotoxin. This compound affects the neuronal membrane by blocking the movement of sodium ions from outside to inside the neuronal cell membrane thereby disrupting the sodium channel current that regulates the polarization of the membrane. This leads to delayed repolarization and subsequent paralysis of the nervous system. This compound is used to eradicate parasites such as head lice, ticks and scabies from humans and animals.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for parasitic infection and has 2 investigational indications. It was withdrawn in at least one region.

This compound is only found in individuals that have used or taken this drug. It is a pyrethroid insecticide commonly used in the treatment of lice infestations and scabies. It is a yellow to light orange-brown, low melt-ing solid or viscous liquid.this compound acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance.

A pyrethroid insecticide commonly used in the treatment of LICE INFESTATIONS and SCABIES.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Permethrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Permethrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's interaction with VGSCs. It details the profound alterations in channel gating kinetics, including the prolongation of activation and the slowing of inactivation and deactivation, which lead to membrane depolarization and hyperexcitability of the nervous system. The guide summarizes key quantitative data from electrophysiological studies, outlines detailed experimental protocols for assessing this compound's effects, and provides visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Core Mechanism of Action

The primary molecular target of this compound is the α-subunit of voltage-gated sodium channels.[1][2] Under normal physiological conditions, these channels open transiently in response to membrane depolarization, allowing an influx of sodium ions that generates an action potential.[1] This is followed by rapid inactivation and deactivation (closure) to terminate the signal.[1] this compound disrupts this precise process by binding to the VGSCs and modifying their gating properties.[1][3]

The principal effect of this compound is to prolong the opening of the sodium channels, preventing them from closing properly.[1][4] This leads to a sustained influx of sodium ions, causing prolonged membrane depolarization.[2] The consequences of this disruption are twofold: it leads to a loss of motor function and coordination, resulting in paralysis, and it can cause metabolic imbalances and energy depletion, ultimately leading to the death of the insect.[1]

This compound exhibits state-dependent binding, showing a higher affinity for the open state of the sodium channel.[1][5] This means its effects are often enhanced by repeated channel activation, a phenomenon known as use-dependency.[1] While it can also bind to the closed/resting state, its affinity for the open state is significantly greater.[1]

Quantitative Analysis of this compound's Effects

Electrophysiological studies, primarily using the patch-clamp technique, have provided quantitative data on the effects of this compound on VGSCs. These studies have elucidated concentration-dependent effects and alterations in channel kinetics.

Table 1: Concentration-Dependent Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Organism/Cell Type | This compound Concentration (µM) | Observed Effect | Reference |

| Percentage of Modified Channels | Honeybee Antennal Lobe Neurons (ALNs) | 0.1 | 3 ± 1% | [6] |

| 1 | 6 ± 1% | [6] | ||

| 10 | 11 ± 3% | [6] | ||

| 50 | ~25% (estimated from graph) | [6] | ||

| Peak Sodium Current | Honeybee ALNs | 10 | No significant effect on the first pulse | [6] |

| Current-Voltage Relationship | Mouse Pyramidal Neurons | 5 | Significant hyperpolarizing shift | [2] |

| Action Potential Duration | Rat Dorsal Root Ganglion (DRG) Nociceptors | 10 | Increased in all nociceptor populations | [7] |

Table 2: Effects of this compound on Sodium Channel Gating Kinetics

| Kinetic Parameter | Channel Type/Organism | This compound Concentration | Effect | Reference |

| Activation | ||||

| Half-activation Potential (V1/2) | Rat DRG Nociceptors (Nav1.8) | 10 µM | Hyperpolarized by over 10 mV | [7] |

| Inactivation | ||||

| Cumulative Inactivation | Honeybee ALNs | 10 µM | Accelerated | [6] |

| Deactivation | ||||

| Tail Current | Honeybee ALNs | 10 µM | Marked slowing | [6] |

| Tau of Deactivation (τdeact) | Rat DRG Nociceptors (Nav1.8) | 10 µM | Increased in a voltage-dependent manner | [7] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of this compound's effects on VGSCs.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for studying the effects of this compound on the ion currents flowing through VGSCs in individual neurons.

Objective: To measure sodium currents and assess the effects of this compound on channel gating kinetics.

Methodology:

-

Cell Preparation: Isolate and culture neurons of interest (e.g., honeybee antennal lobe neurons, rat dorsal root ganglion neurons).

-

Pipette Preparation: Fabricate patch-clamp pipettes from borosilicate glass capillaries with a final tip diameter of 1-2 µm. The pipette resistance should be between 5-20 MΩ.

-

Solutions:

-

Intracellular (Pipette) Solution (example for insect neurons): 135 mM CsCl, 5 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, 90 mM sucrose (pH 7.2, adjusted with CsOH).[6]

-

Extracellular Solution (example for insect neurons): 120 mM NaCl, 20 mM TEA-Cl, 2 mM MgCl₂, 2 mM BaCl₂, 0.1 mM CdCl₂, 1 mM 4-aminopyridine, 10 mM HEPES, 90 mM sucrose (pH 7.2, adjusted with HCl). A concentration of 0.1% DMSO is added as a vehicle for this compound.[6]

-

-

Recording:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting currents.

-

Apply a holding potential (e.g., -80 mV or -100 mV) to keep the channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to -10 mV) to activate the sodium channels and record the inward sodium current.

-

-

This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Analysis:

-

Measure the peak sodium current amplitude, tail current, and the kinetics of activation, inactivation, and deactivation.

-

Calculate the percentage of modified channels using the tail current amplitude.[6]

-

Generate current-voltage (I-V) curves and steady-state activation/inactivation curves.

-

Site-Directed Mutagenesis and Oocyte Expression

This technique is used to identify specific amino acid residues involved in this compound binding and action.

Objective: To determine the role of specific amino acid residues in the sensitivity of VGSCs to this compound.

Methodology:

-

Mutagenesis: Introduce specific point mutations into the cDNA encoding the VGSC α-subunit using a site-directed mutagenesis kit.

-

cRNA Synthesis: In vitro transcribe capped cRNA from the wild-type and mutant VGSC cDNA templates.

-

Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes.

-

Two-Electrode Voltage-Clamp (TEVC):

-

After 2-4 days of incubation, place the oocyte in a recording chamber.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Perform voltage-clamp experiments similar to the whole-cell patch-clamp protocol to assess the functional effects of this compound on the wild-type and mutant channels.

-

-

Analysis: Compare the sensitivity of the mutant channels to this compound with that of the wild-type channel to determine the impact of the mutation. A reduction in sensitivity suggests the mutated residue is important for this compound binding or action.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

Signaling Pathway of this compound Neurotoxicity

Caption: Signaling pathway of this compound-induced neurotoxicity.

Experimental Workflow for Patch-Clamp Analysis```dot

Caption: Logical flow from this compound binding to its physiological effect.

Conclusion

This compound's potent insecticidal activity is a direct result of its specific and profound effects on the gating mechanisms of voltage-gated sodium channels. By preferentially binding to the open state of these channels and prolonging their activation, this compound disrupts the normal flow of nerve impulses, leading to hyperexcitability, paralysis, and ultimately, the death of the target organism. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further investigating the intricate molecular interactions between this compound and its target. This in-depth knowledge is essential for the development of novel insecticides, the management of insecticide resistance, and the assessment of the neurotoxicological risks to non-target species.

References

- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces epileptic susceptibility via activation of Na+ channels and rise in glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and cellular influences of this compound on mammalian nociceptors at physiological temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Permethrin: A Technical Guide

Permethrin, a synthetic pyrethroid insecticide, represents a significant advancement in pest control, offering enhanced stability and efficacy compared to its natural predecessors. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to this compound's creation is rooted in the study of natural insecticides. The insecticidal properties of pyrethrum, an extract from chrysanthemum flowers, have been known for centuries, with records of its use dating back to ancient Persia around 400 B.C.[1][2]. However, the natural pyrethrins, while effective, are unstable in light and air, limiting their agricultural applications.

The breakthrough in developing photostable synthetic pyrethroids was led by the chemist Michael Elliott and his team at the Rothamsted Experimental Station in Hertfordshire, UK.[3][4][5][6] Through systematic structure-activity relationship studies, Elliott's team aimed to modify the chemical structure of natural pyrethrins to enhance their stability without compromising their insecticidal potency and low mammalian toxicity.[6][7] This research led to the invention of a new class of insecticides, the synthetic pyrethroids.

In 1973, this dedicated effort culminated in the synthesis of this compound.[1][2][8] this compound was first marketed in 1977 and was registered as an insecticide by the U.S. Environmental Protection Agency (EPA) in 1979.[1][2][8] Elliott's work not only produced this compound but also other significant pyrethroids like bioresmethrin, cythis compound, and deltamethrin, which have had a profound impact on agriculture and public health, including the control of malaria vectors.[3][4][9]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that primarily involves the esterification of a cyclopropanecarboxylic acid derivative with a specific alcohol. The core of the synthesis is the formation of an ester linkage between 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid) and 3-phenoxybenzyl alcohol.[8][10]

The overall synthesis can be conceptually divided into the preparation of the two key precursors and their subsequent coupling.

Synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DV-acid)

Several synthetic routes to the DV-acid have been developed. A common industrial method involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyl diazoacetate in the presence of a copper catalyst.[8][11] The resulting ethyl ester is then hydrolyzed to the free acid.[8][11] The cis- and trans-isomers of the acid can be separated by selective crystallization.[8]

Synthesis of 3-Phenoxybenzyl Alcohol

The alcohol precursor, 3-phenoxybenzyl alcohol, can be synthesized through the reduction of 3-phenoxybenzaldehyde.[12] Another route involves the hydrolysis of 3-phenoxybenzyl acetate.

Esterification and Final Synthesis

The final step in this compound synthesis is the esterification of the DV-acid (or its more reactive acid chloride derivative) with 3-phenoxybenzyl alcohol.[10][12] The reaction is typically carried out in the presence of a suitable solvent and may utilize a base to facilitate the reaction.[12][13] The isomeric ratio of the final this compound product is determined by the ratio of the cis- and trans-isomers of the DV-acid used in the reaction.[12]

Stereoisomerism and Biological Activity

This compound has two chiral centers in its cyclopropane ring, which gives rise to four stereoisomers: (1R,3S)-trans, (1S,3R)-trans, (1R,3R)-cis, and (1S,3S)-cis.[14] The insecticidal activity of these isomers varies significantly, with the (1R)-isomers (1R,3S)-trans and (1R,3R)-cis being the most potent.[10][14] Technical-grade this compound is a mixture of these stereoisomers, and the ratio of cis to trans isomers is a critical factor in its efficacy.[8] Common commercial formulations have cis:trans ratios of approximately 25:75 or 40:60.[8]

Quantitative Data

The following tables summarize key quantitative data related to the properties and synthesis of this compound and its precursors.

Table 1: Physicochemical Properties of 3-Phenoxybenzyl Alcohol

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Boiling Point | 135-140 °C @ 0.1 mmHg[15] |

| Density | 1.149 g/mL at 25 °C[15] |

| Refractive Index (n20/D) | 1.591[15] |

Table 2: Common Isomeric Ratios in Technical Grade this compound

| Isomer Ratio (cis:trans) | Reference |

| 25:75 | [12][13] |

| 40:60 | [8] |

Table 3: Purity and Yield in this compound Synthesis

| Parameter | Value | Reference |

| Typical Purity (GC) | > 99.5% | [12][13] |

| Typical Yield | > 95% | [12] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and the final this compound product. These are synthesized from various sources and should be adapted and optimized for specific laboratory conditions.

Synthesis of 3-Phenoxybenzyl Alcohol from 3-Phenoxybenzyl Acetate

Methodology: This protocol describes the hydrolysis of 3-phenoxybenzyl acetate to 3-phenoxybenzyl alcohol.

-

Materials: 3-phenoxybenzyl acetate, methanol, water, acid ion exchange resin (e.g., Nafion H), methylene chloride, 1N sodium hydroxide solution.

-

Procedure:

-

A mixture of 3-phenoxybenzyl acetate (0.01 mole), methanol (10 cm³), water (10 cm³), and acid ion exchange resin (0.2 g) is refluxed with stirring for nine hours.

-

After cooling, the reaction mixture is filtered and the solvent is evaporated.

-

The residue is dissolved in methylene chloride (30 cm³), washed with 1N sodium hydroxide solution (10 cm³) and then with water (10 cm³).

-

The organic layer is separated, dried, and the solvent is evaporated to yield 3-phenoxybenzyl alcohol.

-

Synthesis of this compound via Esterification

Methodology: This protocol outlines the coupling of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 3-phenoxybenzyl alcohol.

-

Materials: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzyl alcohol, a suitable solvent (e.g., toluene), and a base (e.g., pyridine).

-

Procedure:

-

3-phenoxybenzyl alcohol is dissolved in a suitable solvent in a reaction vessel.

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is added dropwise to the solution at room temperature.[16]

-

The reaction mixture is stirred for several hours to allow the reaction to proceed.[16]

-

The reaction progress is monitored by a suitable analytical technique such as gas chromatography.[16]

-

Upon completion, the reaction mixture is worked up to remove byproducts and isolate the this compound product. This may involve washing with aqueous solutions and solvent evaporation.

-

The crude this compound can be purified by recrystallization from a solvent mixture such as methanol and water.[12][13]

-

Insecticidal Activity Bioassay

Methodology: The efficacy of synthesized this compound is determined through bioassays on target insect species. The following is a general protocol for a contact insecticide bioassay.

-

Materials: Technical grade this compound, acetone or a suitable solvent, glass vials, target insects, honey:water solution (for some assays).

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Coat the inside of glass vials with the this compound solutions and allow the solvent to evaporate, leaving a film of the insecticide.[17]

-

Introduce a known number of insects into each vial.[18]

-

Observe the insects at specified time intervals and record mortality or knockdown.[19]

-

A control group exposed to solvent only is run in parallel.

-

Data is analyzed to determine the lethal dose (e.g., LD50) of the compound.

-

Conclusion

The discovery of this compound was a landmark achievement in insecticide chemistry, providing a powerful and photostable tool for pest management. The synthesis of this compound, while complex, has been refined for industrial-scale production, allowing for the widespread use of this important compound. Understanding the intricate details of its discovery, synthesis, and biological activity is crucial for the continued development of effective and safe insecticides. This guide provides a foundational overview for professionals in the field, encouraging further exploration and innovation in the vital area of crop protection and public health.

References

- 1. insectshield.com [insectshield.com]

- 2. backthenhistory.com [backthenhistory.com]

- 3. Michael Elliott (chemist) - Wikipedia [en.wikipedia.org]

- 4. Michael Elliott (chemist) Facts for Kids [kids.kiddle.co]

- 5. Rothamsted Research - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Michael Elliott | Science | The Guardian [theguardian.com]

- 8. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US10647655B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 13. EP3506748A1 - Improved method for the synthesis of this compound - Google Patents [patents.google.com]

- 14. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 15. 3-Phenoxybenzyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. KR960010531B1 - New manufacturing method of this compound - Google Patents [patents.google.com]

- 17. journals.rdagriculture.in [journals.rdagriculture.in]

- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]

An In-depth Technical Guide to the Physicochemical Properties of Permethrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrin, a synthetic pyrethroid insecticide, is a critical active ingredient in numerous pharmaceutical and agricultural formulations. Its efficacy and toxicological profile are intrinsically linked to the stereochemistry of its molecule, which possesses two chiral centers, giving rise to four stereoisomers. These are grouped into two diastereomeric pairs: cis- and trans-permethrin. The spatial arrangement of the substituents on the cyclopropane ring significantly influences the molecule's interaction with its target sites and its metabolic fate. A thorough understanding of the distinct physicochemical properties of the cis- and trans-isomers is therefore paramount for the development of safe and effective this compound-based products.

This technical guide provides a comprehensive overview of the core physicochemical properties of cis- and trans-permethrin, presenting quantitative data in a comparative format, detailing experimental protocols for their determination, and visualizing key informational relationships.

Physicochemical Data of this compound Isomers

The following tables summarize the key physicochemical properties of the individual cis- and trans-isomers of this compound, as well as for technical grade this compound, which is typically a mixture of these isomers in varying ratios (e.g., 25:75 or 40:60 cis:trans).

| Property | cis-Permethrin | trans-Permethrin | Technical Grade this compound (Mixture) |

| Melting Point (°C) | 63 - 65[1] | 44 - 47[1] | 34 - 39[1] |

| Boiling Point (°C) | 220 at 0.05 mmHg[1] | 220 at 0.05 mmHg[1] | 200 at 0.10 mmHg[2] |

| Vapor Pressure (mPa at 25°C) | 2.9 x 10⁻³[3] | 9.2 x 10⁻⁴[3] | 5.18 x 10⁻⁸ mmHg (mixture)[3] |

| Water Solubility (mg/L at 25°C) | 0.20[3] | 0.13[3] | 0.006 - 0.0111[3] |

| LogP (Octanol-Water Partition Coefficient) | 6.5[3] | 6.5[3] | 6.1 - 6.5[4][5] |

| pKa | Not ionizable under environmental pH conditions. | Not ionizable under environmental pH conditions. | Not ionizable under environmental pH conditions. |

| Stability | More stable than the trans-isomer[3]. Stable to heat and light. Hydrolyzes under alkaline conditions[2]. | Less stable than the cis-isomer[3]. Stable to heat and light. More rapidly hydrolyzed than the cis-isomer[4]. | Stable to heat and light. More stable in acidic than alkaline media[2]. |

Experimental Protocols

The determination of the physicochemical properties of this compound isomers requires precise and standardized methodologies. The following sections detail the typical experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common analytical techniques.

Melting Point Determination (OECD TG 102)

The melting point of the separated cis- and trans-isomers is determined using the capillary method.

-

Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor.

-

Procedure:

-

A small amount of the purified isomer is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1°C/min) near the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

-

Boiling Point Determination (OECD TG 103)

Due to the high boiling point of this compound, the determination is typically carried out under reduced pressure to prevent decomposition.

-

Apparatus: A distillation apparatus suitable for vacuum distillation, including a heating mantle, a distillation flask, a condenser, a receiver flask, a manometer, and a vacuum pump.

-

Procedure:

-

A sample of the purified isomer is placed in the distillation flask.

-

The apparatus is assembled, and the system is evacuated to the desired pressure.

-

The sample is heated, and the temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

-

The boiling point at standard atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if multiple data points at different pressures are obtained.

-

Vapor Pressure Determination (OECD TG 104)

The gas saturation method is a common technique for determining the low vapor pressure of substances like this compound.

-

Apparatus: A thermostatically controlled chamber, a saturation column packed with an inert support material coated with the test substance, a carrier gas supply (e.g., nitrogen), and a trapping system to collect the vaporized substance.

-

Procedure:

-

The saturation column is prepared by coating the inert support with a known amount of the this compound isomer.

-

A controlled flow of the carrier gas is passed through the saturation column at a constant temperature.

-

The gas, now saturated with the vapor of the test substance, passes through a trapping system (e.g., a sorbent tube).

-

The amount of substance collected in the trap is quantified using a suitable analytical method (e.g., GC or HPLC).

-

The vapor pressure is calculated from the mass of the substance collected, the volume of the carrier gas passed through the column, and the temperature.

-

Water Solubility Determination (OECD TG 105)

The flask method is suitable for determining the low water solubility of this compound isomers.

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the this compound isomer is added to a flask containing purified water.

-

The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A sample of the clear aqueous supernatant is carefully removed and analyzed for its this compound concentration using a validated HPLC-UV method.

-

The determined concentration represents the water solubility of the isomer at that temperature.

-

Octanol-Water Partition Coefficient (LogP) Determination (OECD TG 107/117)

The HPLC method (OECD TG 117) is a common and efficient way to estimate the LogP value.

-

Apparatus: A high-performance liquid chromatograph (HPLC) system with a UV detector and a reversed-phase column (e.g., C18).

-

Procedure:

-

A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting their retention times against their LogP values.

-

A solution of the this compound isomer is then injected under the same chromatographic conditions.

-

The retention time of the isomer is determined.

-

The LogP value of the this compound isomer is then interpolated from the calibration curve based on its retention time.

-

Isomer Separation and Quantification (HPLC/GC)

The separation and quantification of cis- and trans-permethrin are crucial for analyzing technical mixtures and formulated products.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 or a chiral column is typically used.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water is commonly employed in an isocratic or gradient elution mode.

-

Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm or 272 nm) is used for detection and quantification.

-

Sample Preparation: Samples are dissolved in a suitable organic solvent and filtered before injection.

-

-

Gas Chromatography (GC):

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5) is often used.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity are common.

-

Carrier Gas: Helium or nitrogen is used as the carrier gas.

-

Temperature Program: A temperature program is typically used to achieve good separation of the isomers.

-

Visualizations

The following diagrams illustrate the relationship between this compound isomers and a typical workflow for the determination of their physicochemical properties.

References

Permethrin Metabolism and Degradation in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and degradation pathways of permethrin in mammalian systems. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological studies. This document outlines the core metabolic processes, enzymatic players, and pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Executive Summary

This compound, a widely used synthetic pyrethroid insecticide, undergoes rapid and extensive metabolism in mammals, a key factor in its selective toxicity towards insects over mammals. The primary metabolic routes are hydrolysis of the central ester linkage and oxidation at various sites on the molecule, followed by conjugation of the resulting metabolites to facilitate excretion. The liver is the principal site of this compound metabolism, involving a concert of carboxylesterases (CES) and cytochrome P450 (CYP) enzymes. The metabolic fate of this compound is significantly influenced by the isomeric form of the compound, with the trans-isomer being more rapidly hydrolyzed than the cis-isomer. This guide delves into the specifics of these pathways, the enzymes responsible, and the analytical methodologies used to study them.

Core Metabolic Pathways

The metabolism of this compound in mammals is predominantly a detoxification process that converts the lipophilic parent compound into more water-soluble metabolites that can be readily excreted.[1] The two major Phase I metabolic pathways are:

-

Ester Hydrolysis: This reaction cleaves the central ester bond of the this compound molecule, yielding 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBA).[1][2][3] This pathway is primarily catalyzed by carboxylesterases (CES) located in the liver microsomes and cytosol.[1][4][5] The trans-isomer of this compound is hydrolyzed at a significantly faster rate than the cis-isomer.[1][3]

-

Oxidation: This pathway involves the addition of hydroxyl groups to various parts of the this compound molecule, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][4][6] Oxidative modifications can occur on both the acid and alcohol moieties of the intact this compound molecule or on the metabolites formed after hydrolysis.[7] For instance, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzaldehyde and further to 3-phenoxybenzoic acid.[3]

Following these Phase I reactions, the resulting metabolites, which now possess functional groups like carboxyl and hydroxyl groups, undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which further increase their water solubility and facilitate their elimination from the body, primarily through urine.[1][8]

Enzymology of this compound Metabolism

A variety of enzymes are involved in the biotransformation of this compound. The key players are carboxylesterases and cytochrome P450s.

3.1 Carboxylesterases (CES)

Carboxylesterases are the primary enzymes responsible for the hydrolytic cleavage of this compound's ester bond.[1][4] Both human CES1 and CES2 have been shown to metabolize this compound, with these enzymes being abundant in the liver.[9][10] Studies have demonstrated that CES enzymes account for the vast majority of this compound metabolism in the human liver, with CYP enzymes playing a smaller role.[9][10] For instance, for trans-permethrin, CES enzymes are responsible for approximately 99% of its total metabolism in the human liver.[9][10]

3.2 Cytochrome P450 (CYP) Enzymes

Multiple CYP isoforms contribute to the oxidative metabolism of this compound. In humans, CYP2C19 has been identified as having the highest apparent intrinsic clearance for this compound metabolism.[9][10] Other contributing CYP enzymes include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5.[9][10][11] These enzymes catalyze hydroxylation reactions at various positions on the this compound molecule, leading to a diverse array of oxidized metabolites.[7]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound in mammals.

Table 1: In Vitro Metabolic Clearance of this compound Isomers in Human Liver Fractions

| Isomer | Enzyme System | Apparent Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| cis-Permethrin | CYP Enzymes | 1.0 | [10] |

| CES Enzymes | 9.0 | [10] | |

| trans-Permethrin | CYP Enzymes | 1.0 | [10] |

| CES Enzymes | 99.0 | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Mammals

| Species | Route of Administration | Dose | Absorption (%) | Elimination Half-life | Reference |

| Rat | Oral | 1.6-4.8 mg/kg | ~60-70% | 9-23 hours (brain tissue) | [1][12] |

| Human | Dermal | 25 mg | ~0.2% | 56 hours | [13][14][15] |

| Human | Dermal (5% cream) | 800 mg | ~2% (estimated from urinary metabolites) | - | [1] |

Experimental Protocols

The study of this compound metabolism relies on a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

5.1 In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the kinetics of this compound metabolism by hepatic enzymes.

Objective: To measure the rate of disappearance of the parent this compound compound and the formation of its primary metabolites in the presence of human liver microsomes.

Materials:

-

Cryopreserved human liver microsomes

-

This compound (cis- and trans-isomers)

-

NADPH regenerating system (for CYP-mediated metabolism)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) or buffer (for hydrolytic metabolism).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

-

Analytical Quantification: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining parent this compound and the formed metabolites.

-

Data Analysis: Calculate the rate of metabolism and determine kinetic parameters such as Vmax and Km.

5.2 Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its metabolites in biological matrices.

Objective: To separate and quantify this compound isomers and their major metabolites, such as DCCA and 3-PBA.

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector

-

Reverse-phase C18 column

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

Procedure:

-

Sample Preparation: Extract this compound and its metabolites from the biological matrix (e.g., urine, plasma, microsomal incubation supernatant) using liquid-liquid extraction or solid-phase extraction.

-

Injection: Inject a known volume of the extracted sample onto the HPLC column.

-

Chromatographic Separation: Elute the compounds using a programmed gradient of the mobile phase to achieve separation of the analytes.

-

Detection: Detect the separated compounds using a UV detector at a specific wavelength (e.g., 215 nm) or a mass spectrometer for more sensitive and specific detection.[16]

-

Quantification: Quantify the analytes by comparing their peak areas to those of known standards.

Visualizations of Pathways and Workflows

6.1 this compound Metabolic Pathway in Mammals

Caption: Primary metabolic pathways of this compound in mammals.

6.2 Experimental Workflow for In Vitro this compound Metabolism Study

Caption: A typical experimental workflow for studying this compound metabolism in vitro.

References

- 1. 3 Pharmacokinetics of this compound - Health Effects of this compound-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of deltamethrin and cis- and trans-permethrin by rat and human liver microsomes, liver cytosol and plasma preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced oxidative stress and toxicity and metabolism. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Technical Fact Sheet [npic.orst.edu]

- 13. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to this compound Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Environmental Fate and Persistence of Permethrin in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permethrin, a synthetic pyrethroid insecticide, is extensively used in agriculture, public health, and veterinary applications. Its environmental fate and persistence in soil and water are critical determinants of its potential ecological impact. This technical guide provides an in-depth overview of the core principles governing this compound's behavior in the environment, with a focus on its degradation pathways, persistence under various conditions, and mobility. Quantitative data from peer-reviewed studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for key environmental fate studies are also provided, along with visualizations of degradation pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies employed in this field of research.

Introduction

This compound [(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate] is a broad-spectrum insecticide valued for its high efficacy against a wide range of pests and its relatively low mammalian toxicity. However, its widespread use raises concerns about its environmental persistence and potential effects on non-target organisms, particularly aquatic life. Understanding the processes that govern its degradation and transport in soil and water is essential for conducting accurate environmental risk assessments and developing strategies to mitigate potential adverse effects. This guide synthesizes current knowledge on the environmental fate and persistence of this compound, providing a technical resource for researchers and professionals in related fields.

Data Presentation: Persistence and Sorption of this compound

The persistence of this compound in the environment is typically quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The mobility of this compound is largely governed by its sorption to soil and sediment particles, quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Table 1: Half-life of this compound in Soil

| Soil Type | Organic Carbon (%) | Temperature (°C) | pH | Half-life (days) | Reference |

| Aerobic Soils (Average) | Not Specified | Not Specified | Not Specified | 39.5 (Range: 11.6 - 113) | [1] |

| Silt Loam (Anaerobic) | Not Specified | Not Specified | Not Specified | >64 (cis-isomer), 32-34 (trans-isomer) | [2] |

| Japanese Soils (Dry) | Not Specified | Not Specified | Not Specified | <2 | [2] |

| Not Specified | Not Specified | 10 | Not Specified | 55 (cis-isomer), 14 (trans-isomer) | |

| Not Specified | Not Specified | 25 | Not Specified | 12 (cis-isomer), 5 (trans-isomer) | |

| Not Specified | Not Specified | 40 | Not Specified | 27 (cis-isomer), 4 (trans-isomer) |

Table 2: Half-life of this compound in Water

| Water Type | Conditions | pH | Temperature (°C) | Half-life | Reference |

| Water Column (Average) | Photolysis | Not Specified | Not Specified | 19-27 hours | [1][3] |

| Pond Water | Sunlight Exposure | Not Specified | Not Specified | 19.6 hours (trans-isomer), 27.1 hours (cis-isomer) | [4] |

| Seawater | Outdoor Light | Not Specified | Not Specified | 14 days | [4] |

| Sterile Water | Abiotic Hydrolysis | 9 | 25 | 37.7 days (trans-isomer), 42.3 days (cis-isomer) | [2] |

| Sterile Water | Abiotic Hydrolysis | 5 and 7 | Not Specified | Stable | [4] |

| Sediment-Seawater | Biodegradation | Not Specified | Not Specified | <2.5 days | [4] |

Table 3: Sorption Coefficients of this compound in Soil

| Soil Type | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Reference |

| Not Specified | Not Specified | Not Specified | 16,400 - 550,000 | |

| Five UK Soils | Not Specified | 12-35 (diazinon), 9-60 (propetamphos) | Not Specified | [5] |

Degradation Pathways of this compound

This compound degrades in the environment through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis of the ester linkage is a significant degradation pathway for this compound, particularly under alkaline conditions.[6] This process cleaves the molecule into 3-phenoxybenzyl alcohol (PBA) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). This compound is relatively stable to hydrolysis at acidic and neutral pH.[4]

Photolysis

In the presence of sunlight, this compound undergoes photolysis in both water and on soil surfaces.[1] The primary photolytic degradation products are also 3-phenoxybenzyl alcohol (PBA) and dichlorovinyl acid (DCVA).[1] The rate of photolysis is influenced by factors such as light intensity and the presence of photosensitizing agents in the water.

Microbial Degradation

Microorganisms in soil and sediment play a crucial role in the degradation of this compound.[1] Bacteria and fungi can utilize this compound as a carbon source, breaking it down through enzymatic processes. The initial step is often the hydrolysis of the ester bond. The resulting metabolites, such as 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, are further degraded.[7][8]

Figure 1: Simplified degradation pathway of this compound in the environment.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to assess the environmental fate of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major transformation products.

Methodology:

-

Soil Selection and Preparation: Select at least three different soil types with varying textures and organic matter content. Air-dry the soils and sieve to <2 mm.

-

Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound. Apply the solution evenly to the soil samples to achieve the desired concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its transformation products from the soil samples using an appropriate organic solvent (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify and quantify major transformation products.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics.

Hydrolysis Study (as a function of pH)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values. This protocol is based on the OECD 111 guideline.[9][10][11][12][13]

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

-

Sampling: Collect triplicate samples from each pH solution at appropriate time intervals.

-

Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method (e.g., HPLC, Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH.

Photolysis Study in Water

Objective: To determine the rate of phototransformation of this compound in water. This protocol is based on the OECD 316 guideline.[14][15][16][17][18]

Methodology:

-

Test Solution: Prepare a solution of this compound in sterile, purified water.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Incubate a parallel set of samples in the dark to serve as controls for abiotic and biotic degradation not induced by light.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples to determine the concentration of this compound.

-

Data Analysis: Calculate the photolysis half-life by comparing the degradation rates in the irradiated and dark control samples.

Soil Sorption/Desorption Study

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.

Methodology:

-

Soil and Solution Preparation: Use several soil types with varying organic carbon content. Prepare a solution of radiolabeled this compound in 0.01 M CaCl₂.

-

Sorption Phase: Add the this compound solution to the soil samples in centrifuge tubes. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours).

-

Equilibration and Analysis: Centrifuge the samples and analyze the supernatant for the concentration of this compound. The amount of this compound sorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption Phase: After the sorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and shake again to determine the extent of desorption.

-

Data Analysis: Calculate the Kd and Koc values from the equilibrium concentrations.

Mandatory Visualizations

Figure 2: Experimental workflow for a soil degradation study.

Figure 3: Factors influencing the environmental fate of this compound.

Conclusion